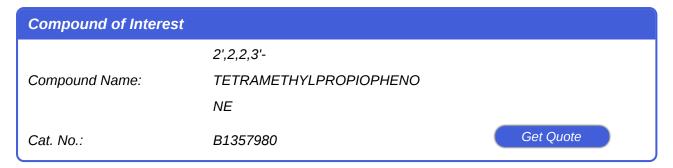


An In-depth Technical Guide on Tetramethylpropiophenone Isomers

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Discovery and History of 2',2,2,3'-Tetramethylpropiophenone and its Isomers

Executive Summary

This technical guide addresses the inquiry regarding the discovery and history of 2',2,2,3'-tetramethylpropiophenone. Extensive database searches have revealed no specific records for a compound with this precise nomenclature. It is highly probable that this name is either erroneous or refers to an undocumented compound. However, several structural isomers of tetramethylpropiophenone are known and have been characterized. This document provides a comprehensive overview of the available technical data for these isomers, focusing on their synthesis and physical properties. The primary method for the synthesis of such aryl ketones, the Friedel-Crafts acylation, is detailed. Due to the absence of any documented biological studies for these compounds, information on signaling pathways is not included.

Nomenclature and Identification of Tetramethylpropiophenone Isomers

While **2',2,2,3'-tetramethylpropiophenone** remains unidentified in public chemical databases, the following isomers have been documented.



Table 1: Identified Isomers of Tetramethylpropiophenone	
Isomer Name	CAS Number
2,2,3',4'-Tetramethylpropiophenone	7397-00-4
2,2,3',5'-Tetramethylpropiophenone	898766-24-0
2,2',4',6'-Tetramethylpropiophenone	2040-22-4[1]

The structural formulas and key identifiers for these compounds are presented below.

Physicochemical
,
Properties of
Identified
Tetramethylpropioph
enone Isomers

Isomer	Molecular Formula	Molecular Weight (g/mol)	IUPAC Name
2,2,3',4'- Tetramethylpropiophe none	C13H18O	190.28	1-(3,4- dimethylphenyl)-2,2- dimethylpropan-1-one
2,2,3',5'- Tetramethylpropiophe none	C13H18O	190.28	1-(3,5- dimethylphenyl)-2,2- dimethylpropan-1-one
2,2',4',6'- Tetramethylpropiophe none	C13H18O	190.28[1]	2-methyl-1-(2,4,6- trimethylphenyl)propa n-1-one[1]

Synthesis Methodology: Friedel-Crafts Acylation

The most probable synthetic route to tetramethylpropiophenones is the Friedel-Crafts acylation of a corresponding tetramethyl-substituted benzene derivative with pivaloyl chloride. This



electrophilic aromatic substitution reaction is a standard method for the formation of aryl ketones.

General Experimental Protocol:

- Reaction Setup: A solution of the appropriate tetramethylbenzene (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), is added portion-wise to the stirred solution at 0 °C.
- Acylating Agent Addition: Pivaloyl chloride (1.05 equivalents) is dissolved in the same dry, inert solvent and added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of icecold water, followed by dilute hydrochloric acid.
- Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired tetramethylpropiophenone.

Spectroscopic Data

While specific spectra are not publicly available in detail, databases indicate the availability of 13C NMR data for 2,2',4',6'-tetramethylpropiophenone.[1] The expected NMR and mass



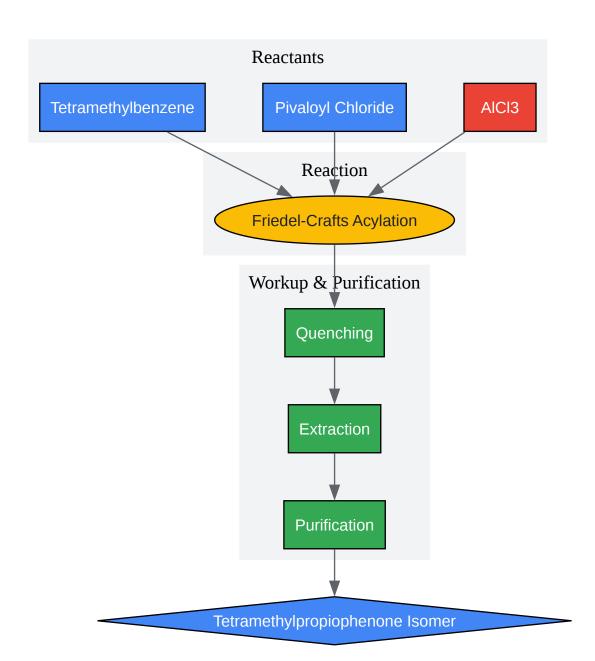
spectrometry data would be consistent with the respective structures.

Table 3: Predicted Spectroscopic Data Characteristics		
Technique	2,2,3',4'- Tetramethylpropiophenone	2,2',4',6'- Tetramethylpropiophenone
¹ H NMR	Aromatic protons (3H), two distinct methyl groups on the aromatic ring (6H), and a tertbutyl group (9H).	Aromatic protons (2H), three distinct methyl groups on the aromatic ring (9H), and an isopropyl group (7H).
¹³ C NMR	Carbonyl carbon, aromatic carbons, and aliphatic carbons corresponding to the methyl and tert-butyl groups.	Carbonyl carbon, aromatic carbons, and aliphatic carbons corresponding to the methyl and isopropyl groups.
Mass Spec (EI)	Molecular ion peak at m/z = 190, with characteristic fragmentation patterns including the loss of the tertbutyl group.	Molecular ion peak at m/z = 190, with fragmentation patterns including the loss of the isopropyl group.

Visualizations







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References

- 1. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 PubChem [pubchem.ncbi.nlm.nih.gov]
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